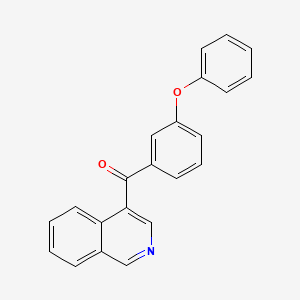

4-(3-Phenoxybenzoyl)isoquinoline

Vue d'ensemble

Description

4-(3-Phenoxybenzoyl)isoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are commonly found in natural alkaloids. The compound this compound is characterized by the presence of a phenoxybenzoyl group attached to the isoquinoline ring, which imparts unique chemical and biological properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Phenoxybenzoyl)isoquinoline can be achieved through various methods. One common approach involves the Pomeranz-Fritsch reaction, which is a two-step process. Initially, benzaldehyde is condensed with aminoacetaldehyde diethylacetal to form a stable aldimine. This aldimine then cyclizes in a strong acid medium to produce isoquinoline . The phenoxybenzoyl group can be introduced through a Friedel-Crafts acylation reaction using phenoxybenzoyl chloride and an appropriate catalyst .

Industrial Production Methods: Industrial production of isoquinoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The Bischler-Napieralski synthesis is another method used industrially, where phenethylamine reacts with an acid chloride or anhydride to form an amide, which then cyclizes to produce isoquinoline .

Analyse Des Réactions Chimiques

Types of Reactions: 4-(3-Phenoxybenzoyl)isoquinoline undergoes various chemical reactions, including:

Substitution: Electrophilic aromatic substitution reactions can occur, where the isoquinoline ring undergoes bromination or nitration.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in nitrobenzene for bromination.

Major Products:

Oxidation: Pyridine-3,4-dicarboxylic acid.

Reduction: Dihydroisoquinoline derivatives.

Substitution: 4-bromo-isoquinoline.

Applications De Recherche Scientifique

4-(3-Phenoxybenzoyl)isoquinoline has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 4-(3-Phenoxybenzoyl)isoquinoline involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . The compound’s unique structure allows it to interact with various biological targets, leading to diverse pharmacological effects .

Comparaison Avec Des Composés Similaires

Isoquinoline: A structural isomer of quinoline, known for its presence in natural alkaloids and its use in pharmaceuticals.

Quinoline: Another benzopyridine, widely used in antimalarial drugs like chloroquine.

Papaverine: A benzylisoquinoline alkaloid used as an antispasmodic drug.

Uniqueness: 4-(3-Phenoxybenzoyl)isoquinoline stands out due to the presence of the phenoxybenzoyl group, which imparts unique chemical reactivity and biological activity. This structural feature differentiates it from other isoquinoline derivatives and enhances its potential in various applications .

Activité Biologique

4-(3-Phenoxybenzoyl)isoquinoline is a heterocyclic compound belonging to the isoquinoline family, noted for its diverse biological activities. This compound is characterized by a phenoxybenzoyl group attached to the isoquinoline ring, which enhances its chemical reactivity and biological properties. Isoquinolines are significant in medicinal chemistry due to their presence in various natural alkaloids and their potential therapeutic applications.

This compound is synthesized through several methods, including the Pomeranz-Fritsch reaction and Bischler-Napieralski synthesis. These methods allow for the production of isoquinoline derivatives with high yields and purity, facilitating further research into their biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, acting as an enzyme inhibitor. This interaction typically involves binding to the active site of enzymes, thereby blocking their activity and influencing various biochemical pathways. The compound has been investigated for its potential in inhibiting hypoxia-inducible factors (HIF), which are crucial in cellular responses to low oxygen levels .

Biological Activities

Research has indicated that this compound exhibits a range of biological activities:

- Antitumor Activity : Studies have shown that isoquinoline derivatives can inhibit tumor growth in various cancer cell lines. The specific antitumor mechanisms may involve apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects against different bacterial strains, showing promising results in inhibiting growth.

- Anti-inflammatory Effects : Preliminary findings suggest that this compound may exert anti-inflammatory effects by modulating inflammatory pathways, although further studies are needed to elucidate these mechanisms.

Case Studies

- Antitumor Activity Study : A study conducted on several cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were determined for various cell lines, indicating its potential as a chemotherapeutic agent.

- Antimicrobial Evaluation : In vitro tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited substantial antimicrobial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

isoquinolin-4-yl-(3-phenoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15NO2/c24-22(21-15-23-14-17-7-4-5-12-20(17)21)16-8-6-11-19(13-16)25-18-9-2-1-3-10-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CITPUHZGDNAPNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)C3=CN=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.